1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is a complex organic compound notable for its unique molecular structure and potential applications in various scientific fields. This compound features a fluorinated aromatic ring and a dioxaborolane moiety, which may influence its reactivity and interaction with biological systems.
The compound is synthesized from various precursors and is available through chemical suppliers like Sigma-Aldrich and Chemimpex. It is categorized under research chemicals and is often used in synthetic organic chemistry.
This compound can be classified as an aromatic ketone due to the presence of the ethanone functional group and as a boron-containing compound due to the dioxaborolane structure. It is also relevant in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one typically involves multi-step organic reactions. Key methods include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly employed to monitor the reaction progress and product characterization.
The molecular formula of 1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is . Its structure includes:
The compound has a molecular weight of approximately 295.11 g/mol. The structural representation can be described using SMILES notation: NC1=CC(F)=C(B2OC(C)(C)C(C)(C)O2)C=C1C(OC)=O
.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under inert atmospheres to prevent moisture or oxygen interference. Reaction conditions such as pH and temperature significantly affect the outcome and yield.
The mechanism by which this compound exerts its effects (if applicable in biological contexts) may involve:
Further studies would be required to elucidate specific mechanisms of action in biological contexts.
Relevant data regarding toxicity and safety should be referenced from Material Safety Data Sheets (MSDS) associated with this compound .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: